molecular formula C27H30F2N2O2 B1193636 STAT3-IN-13r

STAT3-IN-13r

Número de catálogo: B1193636
Peso molecular: 452.5458
Clave InChI: UYYOYSFFWXAVCM-BMJUYKDLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STAT3-IN-13r is a novel inhibitor of STAT3, targeting SH2 domain.

Q & A

Basic Research Questions

Q. What in vitro and cellular assays are recommended to assess STAT3-IN-13r's inhibitory activity on STAT3 signaling?

Use kinase activity assays with recombinant STAT3 to measure direct inhibition. Cellular models should include luciferase reporter systems (e.g., STAT3-dependent promoters) and Western blotting for phosphorylated STAT3 (Tyr705). Include positive controls (e.g., Stattic) and validate with STAT3-knockout cell lines to confirm target specificity .

Q. What experimental controls are essential to confirm the specificity of this compound in cellular models?

Employ STAT3-knockout or siRNA-mediated knockdown cells as negative controls. Use structural analogs of this compound with inactive modifications to rule off-target effects. Include kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity with JAK2 or other kinases .

Q. What are the optimal cell line models for initial characterization of this compound's anticancer effects?

Prioritize models with constitutively active STAT3 signaling, such as MDA-MB-231 (breast cancer) or A2058 (melanoma). Include hematological models (e.g., MM1S myeloma) to assess tissue-type variability. Pre-screen cell lines for baseline pSTAT3 levels via ELISA or flow cytometry .

Advanced Research Questions

Q. How should researchers statistically analyze dose-response relationships and IC50 values for this compound across different cellular contexts?

Apply nonlinear regression models (e.g., four-parameter logistic curve) with goodness-of-fit metrics (R² > 0.95). Report IC50 values with 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for cross-model comparisons. Justify outlier exclusion using Grubbs’ test and ensure replicates (n ≥ 3) per data point .

Q. What methodologies can resolve discrepancies between this compound's in vitro potency and in vivo efficacy in preclinical models?

Conduct pharmacokinetic studies to assess bioavailability and tissue penetration (e.g., plasma half-life, Cmax). Use pharmacodynamic markers like intratumoral pSTAT3 suppression via immunohistochemistry. Evaluate tumor microenvironment factors (e.g., hypoxia) using 3D spheroid co-cultures with fibroblasts .

Q. How to investigate compensatory activation of JAK2 or MAPK pathways following prolonged this compound treatment?

Perform phosphoproteomic profiling (e.g., Luminex xMAP) at multiple timepoints. Combine this compound with JAK2 inhibitors (e.g., ruxolitinib) in synergy assays. Validate findings using CRISPR-engineered cells with constitutively active JAK2/MAPK mutants .

Q. What approaches identify this compound resistance mechanisms in cancer cell lines?

Generate resistant clones via chronic exposure (≥6 months) at sub-IC50 doses. Perform whole-exome sequencing and CRISPR-Cas9 screens to identify driver mutations. Validate candidates using isogenic cell lines and transcriptomic profiling (RNA-seq) to detect adaptive pathways .

Q. How to design combination therapy studies with this compound and chemotherapeutics?

Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Test sequential vs. concurrent dosing in patient-derived xenografts (PDX). Mechanistic studies should include apoptosis assays (Annexin V/PI) and cell cycle analysis (propidium iodide staining) .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in 2D vs. 3D models), perform power analyses to confirm sample adequacy. Use Bayesian statistics to assess the probability of alternative hypotheses .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval (IACUC) for animal welfare .
  • Instrument Calibration : Validate equipment (e.g., plate readers for luminescence assays) daily using reference standards. Document lot numbers for critical reagents (e.g., antibodies) .

Propiedades

Fórmula molecular

C27H30F2N2O2

Peso molecular

452.5458

Nombre IUPAC

3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide

InChI

InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16-

Clave InChI

UYYOYSFFWXAVCM-BMJUYKDLSA-N

SMILES

O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

STAT3-IN-13r

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.